(R)-2-Benzylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzylazetidine is a chiral azetidine derivative characterized by a benzyl group attached to the nitrogen atom of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the ®-2-Benzylazetidine is the enantiomer with the R-configuration at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzylazetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azetidine or its derivatives.
Benzylation: The azetidine is subjected to benzylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The racemic mixture of 2-Benzylazetidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Benzylazetidine may involve:
Large-Scale Benzylation: Utilizing continuous flow reactors for the benzylation step to ensure consistent product quality and yield.
Enzymatic Resolution: Employing enzymes such as lipases for the enantioselective hydrolysis of esters derived from racemic 2-Benzylazetidine.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the azetidine ring to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine or substituted azetidines.
Substitution: Various substituted benzyl or azetidine derivatives.
Scientific Research Applications
®-2-Benzylazetidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Benzylazetidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in the biological activity of the compound.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzylazetidine: The enantiomer of ®-2-Benzylazetidine with similar chemical properties but different biological activity.
N-Benzylazetidine: A non-chiral analog with a benzyl group attached to the nitrogen atom.
2-Phenylazetidine: A structurally related compound with a phenyl group instead of a benzyl group.
Uniqueness
®-2-Benzylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity in asymmetric synthesis.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2R)-2-benzylazetidine |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
InChI Key |
QACCZSKNXCZIRW-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@@H]1CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.